N,N-dimethyl-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazin-2-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-6-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-19(2)14-9-17-10-15(18-14)23-12-5-7-20(11-12)24(21,22)13-4-3-6-16-8-13/h3-4,6,8-10,12H,5,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWHXMGEHLNHGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key structural analogs, emphasizing core differences and pharmacological implications:
Key Findings from Comparative Analysis
Core Heterocycle Variations: Pyrazine (target) vs. pyrimidine () or pyridazine (): Pyrazine’s lower electron density may favor interactions with electron-rich biological targets compared to pyrimidine or pyridazine .
Sulfonamide Group Positioning :
- The pyridin-3-ylsulfonyl group in the target compound offers superior solubility compared to benzenesulfonyl () due to pyridine’s polar nitrogen .
- Sulfonylation on piperidine () vs. pyrrolidine (target): Piperidine’s larger ring may reduce steric hindrance, enhancing conformational flexibility .
Substituent Electronic Effects: Trifluoromethyl groups () increase lipophilicity and metabolic resistance but may reduce aqueous solubility . Dimethylamino groups (target and ) enhance basicity, favoring ionic interactions in physiological environments .
Q & A
Q. Critical Factors :
- Solvent polarity (e.g., DMF enhances nucleophilicity for coupling reactions) .
- Temperature control during sulfonylation to avoid side reactions (e.g., over-sulfonation) .
- Catalytic systems (e.g., Pd catalysts for cross-coupling steps) may improve regioselectivity .
Advanced: How do structural modifications (e.g., sulfonyl vs. non-sulfonyl substituents) influence the compound’s binding affinity to kinase targets?
Methodological Answer:
Comparative Structure-Activity Relationship (SAR) studies are essential:
- Sulfonyl Group Role : The pyridin-3-ylsulfonyl moiety enhances hydrogen bonding with kinase ATP-binding pockets (e.g., tyrosine kinases). Replacements like acetyl or methyl groups reduce potency due to weaker polar interactions .
- Pyrrolidine vs. Piperidine : Pyrrolidine’s constrained geometry improves selectivity for compact binding sites, whereas piperidine derivatives may exhibit off-target effects .
- Experimental Design :
Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolidine-oxy linkage (e.g., δ 3.8–4.2 ppm for oxy-protons) and sulfonamide protons (δ 7.5–8.5 ppm for pyridine aromatic signals) .
- HRMS : Validate molecular weight (expected [M+H]⁺ ~435 Da) and isotopic patterns for chlorine/fluorine (if present) .
- HPLC-PDA/MS : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm .
Advanced: How can computational chemistry guide the optimization of synthetic routes and intermediate reactivity?
Methodological Answer:
- Reaction Path Modeling : Use density functional theory (DFT) to predict transition states and intermediates for key steps (e.g., sulfonylation energy barriers) .
- Solvent Effects : Simulate solvent polarity (via COSMO-RS) to optimize reaction media (e.g., DMSO vs. THF for nucleophilic substitutions) .
- Machine Learning : Train models on existing reaction datasets to predict yields under varied conditions (e.g., temperature, catalysts) .
Case Study :
A DFT study on analogous sulfonamides revealed that electron-withdrawing groups on pyridine accelerate sulfonylation by stabilizing intermediates .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Source Analysis : Verify assay conditions (e.g., cell lines, ATP concentrations in kinase assays). Discrepancies often arise from varying ATP levels (10 µM vs. 1 mM) .
- Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes. Instability in certain buffers may reduce apparent activity .
- Orthogonal Assays : Cross-validate using SPR (binding affinity) and cell-based assays (functional inhibition) to distinguish direct target effects from off-mechanisms .
Example :
A study reporting low IC₅₀ in HEK293 cells but high IC₅₀ in COS-7 cells was resolved by identifying differential expression of efflux transporters (e.g., P-gp) .
Basic: What are the key considerations for designing stability studies of this compound under physiological conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffers (pH 1.2–7.4) to simulate gastrointestinal and plasma environments. Monitor via HPLC for decomposition products (e.g., sulfonamide hydrolysis) .
- Light/Temperature Sensitivity : Store samples under ICH guidelines (25°C/60% RH) and assess photodegradation using UV lamps (320–400 nm) .
- Oxidative Stress : Expose to H₂O₂ (0.3% v/v) to identify vulnerable sites (e.g., pyrrolidine ring oxidation) .
Advanced: How can reactor design and process engineering improve the scalability of this compound’s synthesis?
Methodological Answer:
- Continuous Flow Systems : Mitigate exothermic risks during sulfonylation by using microreactors with precise temperature control (<5°C deviation) .
- Membrane Separation : Integrate nanofiltration membranes to remove unreacted pyridine-3-sulfonyl chloride, reducing purification steps .
- DoE Optimization : Apply factorial design (e.g., 2³ experiments) to optimize parameters like residence time, catalyst loading, and solvent ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
